4-(3-nitrophenyl)benzoic Acid
Overview
Description
The 4-(3-nitrophenyl)benzoic Acid molecule contains a total of 28 bond(s). There are 19 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials. Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis
The molecular formula of this compound is C13H9NO4 . It has an average mass of 243.215 Da and a mono-isotopic mass of 243.053162 Da .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 450.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
Thiophenyl-derivatized nitrobenzoic acid ligands, including structures similar to 4-(3-nitrophenyl)benzoic acid, have been researched for their ability to sensitize the luminescence of Eu(III) and Tb(III). These compounds show promise in enhancing luminescence efficiency in solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography. This application is significant in the field of luminescence-based technologies and materials science (Viswanathan & Bettencourt-Dias, 2006).
Photolabile Protecting Groups in Caged Benzoic Acids
A derivative of this compound, 2-(4-nitrophenyl)-1H-indole, was synthesized as a potential photolabile protecting group. This compound has applications in photochemistry, where it can be used to release benzoic acid upon photolysis without additional chemical reagents. This indicates its utility in light-triggered chemical reactions (Lin & Abe, 2021).
Influencing Photophysical Properties in Lanthanide Coordination Compounds
Research on 4-benzyloxy benzoic acid derivatives, including compounds similar to this compound, explored their role as ligands in lanthanide coordination compounds. The presence of electron-withdrawing groups like the nitro group was found to affect the photoluminescence efficiency of these compounds. This insight is vital for developing materials with specific luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Mechanism of Action
Target of Action
The primary targets of 4-(3-nitrophenyl)benzoic Acid are the cAMP-specific 3’,5’-cyclic phosphodiesterases 4A, 4B, and 4D . These enzymes play a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of physiological responses.
Mode of Action
It is likely that the compound interacts with these enzymes, potentially inhibiting their activity . This could result in altered cAMP levels, leading to changes in cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cAMP signaling. By modulating the activity of cAMP-specific phosphodiesterases, this compound could influence various downstream effects of cAMP, such as the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins involved in cellular processes like metabolism, transcription, and cell cycle progression .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular context and the status of cAMP signaling pathways within the cells. Given its potential role as an inhibitor of cAMP-specific phosphodiesterases, this compound could lead to changes in cellular functions regulated by cAMP .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-nitrophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDLRLMTWAWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372984 | |
Record name | 4-(3-nitrophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-85-9 | |
Record name | 4-(3-nitrophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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